molecular formula C19H16N2O4 B2792866 4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952836-05-4

4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2792866
CAS RN: 952836-05-4
M. Wt: 336.347
InChI Key: GKRMQRHCXMPTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as EBCQ, is a novel compound that has attracted the attention of researchers due to its potential applications in the field of pharmaceuticals. EBCQ belongs to the class of quinoxaline derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is not fully understood. However, it has been proposed that this compound exerts its biological activities through the modulation of various signaling pathways. For example, this compound has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. This compound has also been reported to inhibit the activity of topoisomerase II, which is a target for anticancer drugs.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity. In addition, this compound has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is its high potency and selectivity. This compound has been shown to exhibit biological activities at low concentrations, which makes it an attractive candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to prepare stock solutions and to perform in vitro assays.

Future Directions

There are several future directions for the study of 4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one. One potential direction is the development of this compound-based drugs for the treatment of cancer and other diseases. Another direction is the study of the structure-activity relationship of this compound and its derivatives, which can provide insights into the mechanism of action and improve the potency and selectivity of the compound. In addition, the use of this compound as a fluorescent probe for imaging applications can be further explored.

Synthesis Methods

4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can be synthesized using a multi-step process, as described in the literature. The first step involves the preparation of 7-ethoxybenzofuran-2-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 3,4-diaminobenzoic acid in the presence of a coupling agent to obtain the desired product, this compound. The purity and yield of this compound can be improved by recrystallization and chromatographic techniques.

Scientific Research Applications

4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has been studied for its potential applications in the treatment of various diseases. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. This compound has also been shown to possess neuroprotective and antidepressant effects. In addition, this compound has been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

4-(7-ethoxy-1-benzofuran-2-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-2-24-15-9-5-6-12-10-16(25-18(12)15)19(23)21-11-17(22)20-13-7-3-4-8-14(13)21/h3-10H,2,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRMQRHCXMPTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)N3CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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